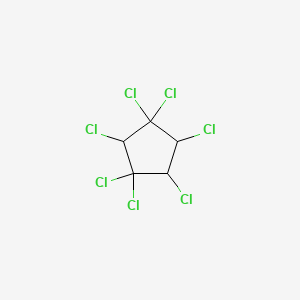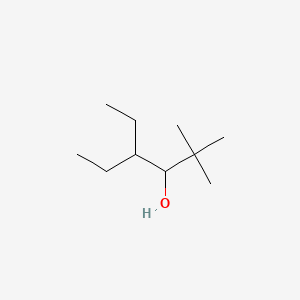
4-Ethyl-2,2-dimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of an ethyl group and two methyl groups attached to a hexane chain. This compound is part of the larger family of alcohols, which are known for their hydroxyl (-OH) functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2-dimethylhexan-3-ol can be achieved through various organic reactions. One common method involves the Grignard reaction, where an alkyl magnesium halide (Grignard reagent) reacts with a suitable carbonyl compound, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 4-ethyl-2,2-dimethylhexan-3-one with an ethyl magnesium bromide reagent, followed by acidic workup, can produce this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed:
Oxidation: 4-Ethyl-2,2-dimethylhexan-3-one or 4-Ethyl-2,2-dimethylhexanal.
Reduction: 4-Ethyl-2,2-dimethylhexane.
Substitution: 4-Ethyl-2,2-dimethylhexyl chloride or bromide.
Scientific Research Applications
4-Ethyl-2,2-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and pathways.
Biology: It can be used in the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2-dimethylhexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. It may also act as a precursor in enzymatic reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
2,2-Dimethyl-3-hexanol: Similar in structure but lacks the ethyl group.
4-Ethyl-3-hexanol: Similar but with different branching.
2,2-Dimethyl-4-ethylpentanol: Another branched alcohol with a different carbon chain length.
Uniqueness: 4-Ethyl-2,2-dimethylhexan-3-ol is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can result in different reactivity and interactions compared to its analogs.
Properties
CAS No. |
66719-47-9 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-6-8(7-2)9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
UOYRABPBVGDJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


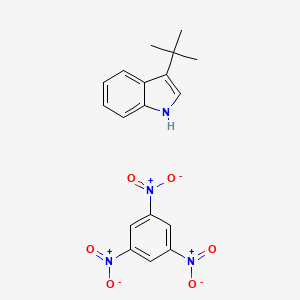
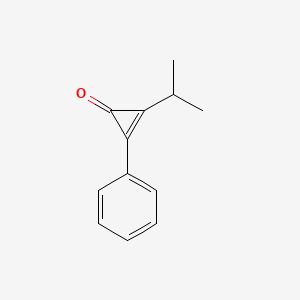
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
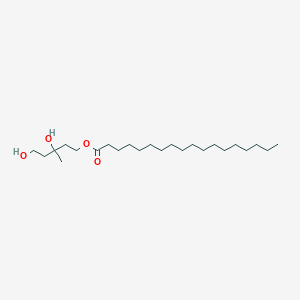
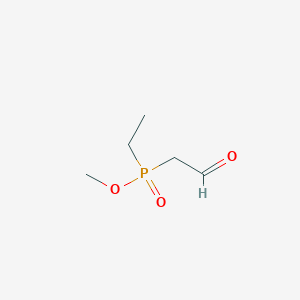
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
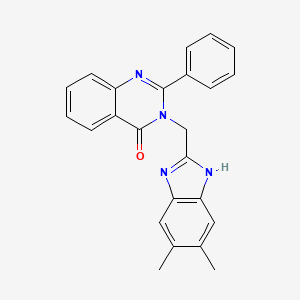


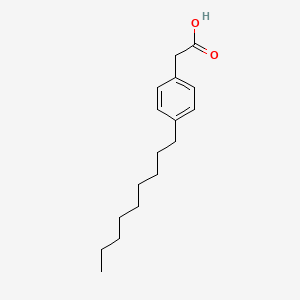
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

